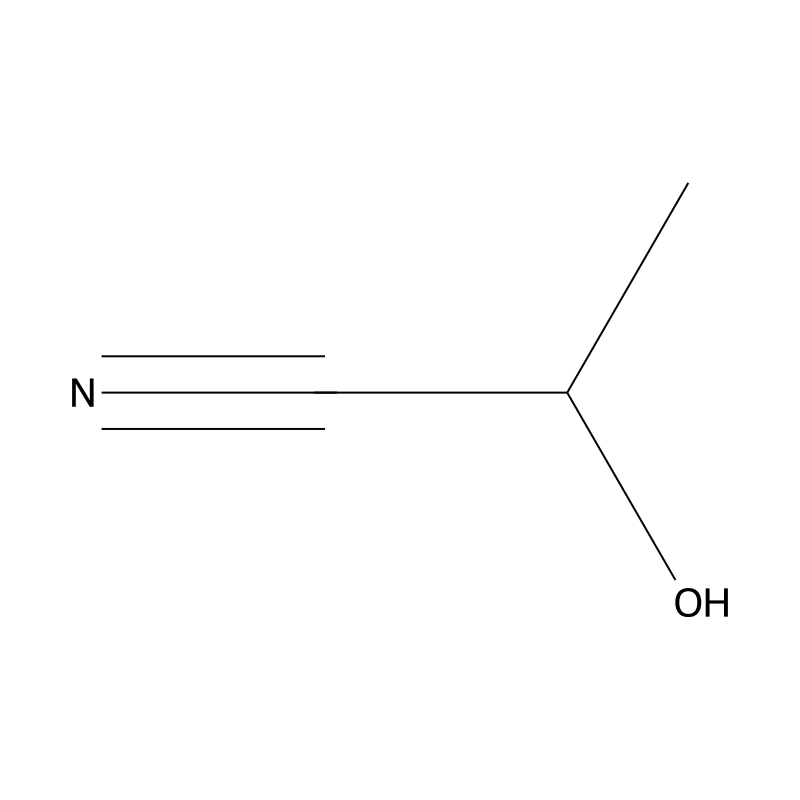Lactonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Soluble in water and alcohol; insoluble in petroleum ether and carbon disulfide.
Miscible in water and ethanol; soluble in ethyl ether and chloroform.
Synonyms
Canonical SMILES
Molecular Structure Analysis
Lactonitrile possesses a unique structure containing both a hydroxyl group (OH) and a cyano group (CN) attached to the same carbon atom (C2). This creates a functional group known as a cyanohydrin []. The polarity of the OH group and the electronegativity of the nitrogen atom in the CN group contribute to the polarity of the entire molecule.
- Central Carbon Chain: Three carbon atoms form the backbone, with a methyl group (CH₃) attached to C1 and the cyanohydrin group on C2 [].
- Hydrogen Bonding: The OH group can participate in hydrogen bonding with other molecules, influencing its solubility and behavior in solutions [].
- Functional Groups: The presence of the OH and CN groups makes lactonitrile a bifunctional molecule, capable of reacting with various other functional groups.
Chemical Reactions Analysis
Synthesis
Lactonitrile is primarily synthesized through the addition of hydrogen cyanide (HCN) to acetaldehyde (CH₃CHO) in the presence of a catalyst [].
CH₃CHO + HCN -> CH₃CH(OH)CNApplications
The main industrial application of lactonitrile is as an intermediate in the production of lactic acid and its esters, particularly ethyl lactate, a common solvent and flavoring agent []. The conversion involves hydrolysis of lactonitrile followed by further reactions.
Decomposition
Lactonitrile can decompose upon heating, releasing hydrogen cyanide, a highly toxic gas [].
Physical and Chemical Properties
Lactonitrile is a highly toxic compound. Exposure can occur through inhalation, ingestion, or skin absorption []. Symptoms of poisoning can be delayed and include:
- High blood pressure followed by low blood pressure
- Rapid heart rate followed by slow heart rate
- Cherry-red colored skin and mucous membranes
- Cyanosis (blue tint to the skin)
- Difficulty breathing
- Seizures and coma []
Due to its severe health risks, lactonitrile requires strict handling procedures and personal protective equipment in industrial settings [].
Solvent and Reaction Media
Lactonitrile acts as a polar aprotic solvent, meaning it dissolves a wide range of polar and non-polar compounds but doesn't donate protons (H+ ions) [1]. This makes it a valuable tool in various synthetic reactions. Researchers utilize lactonitrile for its solvating properties in studies involving organometallic chemistry, polymerization reactions, and crystallizations [1, 2].
- [1] Lactonitrile Royal Society of Chemistry:
- [2] Purification of Stilbene by Recrystallization from Lactonitrile Journal of Chemical Education:
Building Block for Organic Synthesis
Lactonitrile's reactive cyano group (C≡N) makes it a versatile starting material for the synthesis of numerous organic compounds. Researchers employ it to create carboxylic acids, amino acids, and other complex molecules crucial in various fields of study, including medicinal chemistry and materials science [3].
Potential Applications in Other Research Areas
Emerging research suggests lactonitrile might have applications beyond its traditional uses in synthesis and as a solvent. Some studies have explored its potential as:
In industrial settings, lactonitrile serves as an intermediate in the production of lactic acid and its esters, such as ethyl lactate. Hydrolysis of lactonitrile can yield propanoic acid under acidic conditions .
Lactonitrile exhibits significant biological activity, primarily due to its toxicity. It is classified as an extremely hazardous substance because it can release hydrogen cyanide upon decomposition or interaction with strong bases. Symptoms of exposure include respiratory distress, cardiovascular issues, and neurological effects such as dizziness and convulsions. The compound is also irritating to skin and mucous membranes .
Despite its toxicity, there is emerging research into potential applications in medicinal chemistry and biochemistry, particularly involving its use in synthesizing lactam compounds .
The primary method for synthesizing lactonitrile involves the base-catalyzed reaction of equimolar amounts of acetaldehyde and hydrogen cyanide. This reaction typically employs sodium hydroxide as a catalyst. The process can be summarized as follows:
- Mix acetaldehyde and hydrogen cyanide in the presence of sodium hydroxide.
- Allow the reaction to proceed under controlled conditions.
- Isolate lactonitrile from the reaction mixture.
This method allows for efficient production of lactonitrile on an industrial scale .
Studies on the interactions of lactonitrile with other substances highlight its reactivity profile. It is known to decompose upon heating or when mixed with strong bases, releasing toxic hydrogen cyanide gas. Furthermore, it has been assessed for its environmental impact due to its high water solubility and potential for biodegradation in aquatic systems .
Lactonitrile shares structural similarities with other cyanohydrins and nitriles. Below is a comparison with similar compounds:
| Compound Name | Formula | Unique Features |
|---|---|---|
| Acetonitrile | Simple nitrile; used primarily as a solvent | |
| Hydroxymethylcyanide | Contains hydroxymethyl group; less toxic | |
| 2-Hydroxybutyronitrile | Larger structure; different physical properties | |
| Propionitrile | Straight-chain nitrile; used in organic synthesis |
Lactonitrile's unique combination of both hydroxyl and cyano groups distinguishes it from these compounds, enhancing its utility in specific
Physical Description
Color/Form
Straw-colored liq
XLogP3
Boiling Point
183.0 °C
221 °C
Flash Point
171 °F (77 °C) (closed cup)
Vapor Density
2.45 (Air= 1)
Density
0.9877 @ 20 °C/4 °C
LogP
log Kow= -0.94
Melting Point
-40.0 °C
-40 °C
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
0.12 mmHg
1.19X10-1 mm Hg @ 25 °C
Pictograms

Acute Toxic
Other CAS
42492-95-5
Wikipedia
Use Classification
Methods of Manufacturing
General Manufacturing Information
Analytic Laboratory Methods
EPA Method 8240. Determination of Volatile Organics Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).
EPA Method SFSAS_29. Extraction and Analysis of Organics in Biological Tissue. Detection limit= 0.050 mg/kg.








